molecular formula C13H13N B2894974 3-Amino-2'-methylbiphenyl CAS No. 400745-54-2; 728864-96-8

3-Amino-2'-methylbiphenyl

Cat. No.: B2894974
CAS No.: 400745-54-2; 728864-96-8
M. Wt: 183.254
InChI Key: VSKSSQACZWHPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct amination of halogenated aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitroso compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Amino-2'-methylbiphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2'-methylbiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, it can act as a ligand, binding to specific proteins and altering their function. In industrial applications, its chemical reactivity is harnessed to produce desired products through controlled reactions.

Comparison with Similar Compounds

Uniqueness of 3-Amino-2'-methylbiphenyl: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other aniline derivatives may not be suitable.

Properties

IUPAC Name

3-(2-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSSQACZWHPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-54-2
Record name 400745-54-2
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